molecular formula C21H30N2O2 B7678287 1-(4-cyclobutylbenzoyl)-N-methyl-N-propan-2-ylpiperidine-4-carboxamide

1-(4-cyclobutylbenzoyl)-N-methyl-N-propan-2-ylpiperidine-4-carboxamide

Cat. No.: B7678287
M. Wt: 342.5 g/mol
InChI Key: RWBUBMYPKUQQFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-cyclobutylbenzoyl)-N-methyl-N-propan-2-ylpiperidine-4-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme called gamma-aminobutyric acid (GABA) transaminase. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its levels are regulated by GABA transaminase. Inhibition of this enzyme leads to an increase in GABA levels, which can have therapeutic effects in various neurological and psychiatric disorders.

Scientific Research Applications

1-(4-cyclobutylbenzoyl)-N-methyl-N-propan-2-ylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain, which can have anticonvulsant, anxiolytic, and sedative effects. This compound has been studied in animal models of epilepsy, anxiety, and addiction, and has shown promising results. It has also been studied in human clinical trials for the treatment of cocaine addiction and has shown to be safe and well-tolerated.

Mechanism of Action

1-(4-cyclobutylbenzoyl)-N-methyl-N-propan-2-ylpiperidine-4-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have therapeutic effects. GABA is the primary inhibitory neurotransmitter in the brain, and its levels are crucial for maintaining the balance between excitation and inhibition in the central nervous system.
Biochemical and Physiological Effects
This compound has been shown to increase GABA levels in the brain, which can have several biochemical and physiological effects. It has been shown to have anticonvulsant, anxiolytic, and sedative effects, which can be useful in the treatment of epilepsy, anxiety disorders, and insomnia. This compound has also been shown to have potential therapeutic effects in addiction, as it can reduce the reinforcing effects of drugs of abuse.

Advantages and Limitations for Lab Experiments

1-(4-cyclobutylbenzoyl)-N-methyl-N-propan-2-ylpiperidine-4-carboxamide has several advantages for use in scientific research. It is a potent and selective inhibitor of GABA transaminase, which makes it suitable for studying the role of GABA in various neurological and psychiatric disorders. Its synthesis has been optimized to improve its yield and purity, making it suitable for use in large-scale experiments. However, there are also some limitations to the use of this compound in lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain its effects. It also has poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 1-(4-cyclobutylbenzoyl)-N-methyl-N-propan-2-ylpiperidine-4-carboxamide. One area of research is the development of new and more effective GABA transaminase inhibitors. Another area of research is the study of the long-term effects of this compound on GABA levels in the brain. It is also important to investigate the potential therapeutic effects of this compound in other neurological and psychiatric disorders, such as depression and schizophrenia. Finally, the development of new formulations of this compound with improved solubility and pharmacokinetic properties could improve its efficacy and usefulness in scientific research.

Synthesis Methods

The synthesis of 1-(4-cyclobutylbenzoyl)-N-methyl-N-propan-2-ylpiperidine-4-carboxamide involves several steps, starting from the reaction of 4-cyclobutylbenzoyl chloride with N-methyl-N-propan-2-ylpiperidine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with N-methyl-4-piperidone in the presence of a reducing agent such as sodium borohydride to yield this compound. The synthesis of this compound has been optimized to improve its yield and purity, making it suitable for use in scientific research.

Properties

IUPAC Name

1-(4-cyclobutylbenzoyl)-N-methyl-N-propan-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O2/c1-15(2)22(3)20(24)19-11-13-23(14-12-19)21(25)18-9-7-17(8-10-18)16-5-4-6-16/h7-10,15-16,19H,4-6,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBUBMYPKUQQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.